1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-(3-chloro-2,6-difluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-(3-chloro-2,6-difluorophenyl)ethanone is a complex organic compound characterized by its unique structural features. This compound contains a pyrrolidine ring, a cyclopropyl group, and a substituted phenyl ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-(3-chloro-2,6-difluorophenyl)ethanone involves multiple steps, typically starting with the preparation of the pyrrolidine ring. The cyclopropyl group is then introduced through a series of reactions, followed by the attachment of the substituted phenyl ring. Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity. Common reagents used in these synthetic routes include organometallic compounds, halogenated intermediates, and various catalysts to facilitate the reactions.
Chemical Reactions Analysis
1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-(3-chloro-2,6-difluorophenyl)ethanone undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound, resulting in various reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often facilitated by reagents like halides or acids, leading to the formation of substituted products.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-(3-chloro-2,6-difluorophenyl)ethanone involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved in these interactions are complex and are the subject of ongoing research to fully elucidate the molecular mechanisms.
Comparison with Similar Compounds
When compared to similar compounds, 1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-(3-chloro-2,6-difluorophenyl)ethanone stands out due to its unique structural features and reactivity. Similar compounds include:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring but differ in their substituents, leading to variations in their chemical and biological properties.
Cyclopropyl-containing compounds: The presence of the cyclopropyl group imparts unique steric and electronic properties, distinguishing this compound from others.
Substituted phenyl compounds: The specific substitution pattern on the phenyl ring influences the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-(3-chloro-2,6-difluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClF2N2O/c16-11-3-4-12(17)9(15(11)18)5-14(21)20-6-10(8-1-2-8)13(19)7-20/h3-4,8,10,13H,1-2,5-7,19H2/t10-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMUXVKEGQOFSW-MFKMUULPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CN(CC2N)C(=O)CC3=C(C=CC(=C3F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H]2CN(C[C@@H]2N)C(=O)CC3=C(C=CC(=C3F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.